N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a benzodiazole core, which is a fused heterocyclic system containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the condensation of a benzodiazole derivative with a phenylpropan-2-yl carbamate. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share a similar core structure.
Carbamate Derivatives: Compounds such as phenylcarbamate and isopropylcarbamate have similar functional groups.
Uniqueness
N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both benzodiazole and carbamate moieties allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C26H26N4O2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C26H26N4O2/c1-19(2)30(21-13-7-4-8-14-21)25(31)18-29-23-16-10-9-15-22(23)28-24(29)17-27-26(32)20-11-5-3-6-12-20/h3-16,19H,17-18H2,1-2H3,(H,27,32) |
InChI Key |
LMIZKDWNROQUQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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